molecular formula C17H12FNO2 B2552891 Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate CAS No. 327092-77-3

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate

Cat. No.: B2552891
CAS No.: 327092-77-3
M. Wt: 281.286
InChI Key: JLPCIFSCLMVANF-UHFFFAOYSA-N
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Description

Historical Development of Quinoline-4-carboxylic Acid Research

The quinoline scaffold, first isolated from coal tar in the 19th century, has evolved into a cornerstone of medicinal chemistry. Early synthetic routes, such as the Doebner and Pfitzinger reactions , laid the groundwork for accessing quinoline-4-carboxylic acid derivatives. These methods initially relied on harsh conditions, toxic catalysts, and prolonged reaction times, limiting scalability and environmental compatibility.

Key Milestones:

  • Pfitzinger Reaction (1912): Isatin hydrolysis with base followed by condensation with carbonyl compounds to form quinoline-4-carboxylic acids.
  • Green Chemistry Innovations: Modern adaptations employ solvent-free systems, microwave irradiation, and eco-friendly catalysts to improve yields and reduce waste.
  • Biological Relevance: Derivatives emerged as antimalarial (e.g., chloroquine), anticancer, and antimicrobial agents, driving sustained interest in synthetic optimization.

Significance of 2-Arylquinoline-4-carboxylates in Contemporary Medicinal Chemistry

2-Arylquinoline-4-carboxylates represent a pharmacophore with diverse biological activities due to their:

  • Structural Versatility: Substituents at positions 2 and 4 enable tailored interactions with biological targets.
  • Electron-Withdrawing Groups: Fluorine at the 4-fluorophenyl moiety enhances lipophilicity and binding affinity.
  • Derivatization Potential: The carboxylate group allows esterification, amidation, or hydrolysis to modulate physicochemical properties.

Table 1: Biological Applications of 2-Arylquinoline-4-carboxylates

Biological Target Activity Profile Example Derivatives
Plasmodium falciparum Antimalarial (via heme polymerization) Chloroquine analogs

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPCIFSCLMVANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetic acid for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method often utilizes Lewis acid catalysts to facilitate the reaction between 2-amino-4'-fluoro-benzophenone and suitable carboxylic acid derivatives. The resultant compound exhibits unique structural features that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. Its efficacy against various bacterial strains has been demonstrated through in vitro assays, showing potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus16 µg/mLDisruption of membrane integrity

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)150Induction of apoptosis
A549 (Lung)180Cell cycle arrest at G1 phase

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Case Study 1: Anticancer Efficacy
    A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant increase in apoptotic cells compared to controls, suggesting its potential as an anticancer agent.
  • Case Study 2: Antimicrobial Testing
    In a series of antimicrobial assays, this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

Conclusion and Future Directions

This compound shows promising applications in the fields of antimicrobial and anticancer research. Its unique chemical structure and biological activities warrant further investigation to optimize its efficacy and explore its potential as a therapeutic agent.

Future research should focus on:

  • Detailed pharmacokinetic studies to assess bioavailability.
  • Exploration of structure-activity relationships to enhance potency.
  • Clinical trials to evaluate safety and efficacy in human subjects.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Quinoline Carboxylates

Compound Name Substituent (Position) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Structural Features
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate 4-F (2-position) 183–191 72–96 323.3 Fluorophenyl enhances electronic withdrawal
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate 4-Br (2-position) N/A N/A 356.2 Bromine increases steric bulk and lipophilicity
4-Chlorophenyl quinoline-2-carboxylate 4-Cl (2-position) 386 90 283.7 Chlorine offers moderate electronic effects

Key Findings :

  • Synthetic Yields : Methyl 2-(4-fluorophenyl) derivatives exhibit higher yields (72–96%) than brominated analogs, possibly due to fluorine’s smaller size facilitating coupling reactions .

Substituent Position and Functional Group Variations

Table 2: Impact of Substituent Positioning and Additional Groups

Compound Name Substituent Position/Modification Melting Point (°C) Biological Relevance
Methyl 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylate (5b) Benzoyl at 8-position 183–185 Potential MDR modulation due to benzoyl
Methyl 6-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylate (7b) Benzoyl at 6-position 189–191 Enhanced steric hindrance at 6-position
2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid Methyl at 6-position; carboxylic acid N/A Improved solubility via carboxylic acid

Key Findings :

  • Benzoyl Addition : Benzoyl groups at the 6- or 8-position significantly increase melting points (183–191°C) compared to the parent compound, likely due to enhanced π-π stacking .
  • Carboxylic Acid vs. Ester: Replacing the methyl ester with a carboxylic acid (e.g., 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid) improves water solubility but reduces synthetic yields due to hydrolysis sensitivity .

Ester Group Variations

Table 3: Ester Group Modifications

Compound Name Ester Group Melting Point (°C) Notes
This compound Methyl ester 183–191 Standard ester with high yield
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate Ethyl ester; cyclopropyl at 2-position N/A 3-carboxylate positioning alters ring conformation
[2-(4-Fluorophenyl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate Oxoethyl ester N/A Furyl and oxoethyl groups may enhance bioactivity

Key Findings :

  • Ester Size : Methyl and ethyl esters exhibit similar thermal stability, but bulkier esters (e.g., oxoethyl) are less explored in terms of physicochemical data .
  • Positioning: 3-carboxylate derivatives (e.g., Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate) show distinct NMR shifts (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm) compared to 4-carboxylates .

Biological Activity

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a fluorinated phenyl group, which enhances its chemical reactivity and biological activity. The presence of the fluorine atom is notable for potentially increasing the compound's stability and its affinity for biological targets.

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can lead to various biological effects. For instance, it has been shown to bind to c-Met kinase, a target in cancer therapy, influencing cellular pathways associated with tumor growth and proliferation .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For example, in vitro evaluations indicated that derivatives of this compound showed potent inhibition against several cancer cell lines, including H460 and MDA-MB-231, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
10mH4600.14
10mHT-290.20
10mMDA-MB-2310.42
6hA27800.22

These results underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity

MicroorganismMIC (μg/mL)Reference
E. coli<10
S. aureus<15
C. albicans<20

Case Studies

  • c-Met Kinase Inhibition : A study highlighted that this compound derivatives exhibited strong inhibition against c-Met kinase, crucial for tumor progression in various cancers. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced potency against cancer cell lines .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of this compound on drug-resistant ovarian carcinoma cells (A2780/RCIS). The results indicated that certain derivatives not only inhibited cell growth but also modulated drug resistance mechanisms through interactions with membrane transport proteins like MRP2 .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate?

Answer: A typical route involves esterification of quinoline-4-carboxylic acid derivatives. For example, reacting 2-(4-fluorophenyl)quinoline-4-carboxylic acid with methanol under acidic conditions (e.g., phosphorus oxychloride or sulfuric acid as a catalyst) can yield the methyl ester. Alternative methods include coupling reactions using carbodiimide-based reagents (e.g., DCC/DMAP) to activate the carboxylic acid. Reaction optimization may involve temperature control (e.g., 348–353 K) and solvent selection (e.g., ethanol for recrystallization) to improve yields .

Q. How is the crystal structure of this compound characterized?

Answer: X-ray crystallography is the gold standard. The compound’s structure is resolved using programs like SHELXL for refinement, with key parameters including:

  • Dihedral angles between the quinoline core and substituents (e.g., 78–88° for similar esters).
  • Intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking (centroid distances: ~3.5–3.9 Å).
    Crystallization is performed in solvents like ethanol, and data collection involves monochromatic Mo-Kα radiation. Weak interactions are analyzed to explain packing stability .

Q. What spectroscopic techniques are used to validate the compound’s purity and structure?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • FT-IR : Carboxylate C=O stretching (~1700 cm1^{-1}) and aromatic C–F (~1220 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 296.08).
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Answer:

  • Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes, inspired by 4-(adamantyl)quinoline derivatives ).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • QSAR models : Correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial or anticancer activity.
    Validation requires in vitro assays (e.g., MIC tests against bacterial strains) .

Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives?

Answer:

  • Multi-model refinement : Compare SHELXL outputs with alternative software (e.g., OLEX2) to address discrepancies in bond lengths/angles.
  • Twinned data analysis : Apply twin laws (e.g., HKLF 5 format in SHELXL) for crystals with pseudo-symmetry.
  • Validation tools : Use PLATON’s ADDSYM to detect missed symmetry and check Rint_{\text{int}} values for data quality .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Fluorine enhances membrane permeability (logP increases by ~0.5–1.0 vs. non-fluorinated analogs).
  • Metabolic stability : C–F bonds resist oxidative degradation, prolonging half-life in biological systems.
  • Crystal packing : Fluorine’s van der Waals radius (1.47 Å) affects intermolecular distances and solubility .

Q. What experimental designs optimize synthetic yield under varying conditions?

Answer:

  • DoE (Design of Experiments) : Vary temperature (320–370 K), solvent (DMF vs. THF), and catalyst loading (POCl3_3 at 5–10 mol%).
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track esterification progress.
  • Post-synthesis analysis : Compare yields via 1H^1H NMR integration or GC-MS. For example, phosphorous oxychloride improves yields to ~65–70% in esterification reactions .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes for Quinoline-4-carboxylate Derivatives

Starting MaterialReagents/ConditionsYield (%)Reference
2-(4-Fluorophenyl)quinoline-4-carboxylic acidMeOH, POCl3_3, 348 K65–70
Quinoline-4-carbonyl chlorideMeOH, DMAP, RT75–80

Q. Table 2: Key Crystallographic Parameters for Related Compounds

CompoundSpace GroupDihedral Angle (°)π-π Distance (Å)
4-Methylphenyl quinoline-2-carboxylateP21/c78.3–88.23.564–3.896
2-(4-Fluorophenyl)quinoline derivativeP21/c85.5–89.13.6–3.9

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